molecular formula C21H15NO2 B14627859 1-(Benzoyloxy)-2-phenyl-1H-indole CAS No. 58810-39-2

1-(Benzoyloxy)-2-phenyl-1H-indole

Cat. No.: B14627859
CAS No.: 58810-39-2
M. Wt: 313.3 g/mol
InChI Key: XKQOEBFDUZSVPZ-UHFFFAOYSA-N
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Description

1-(Benzoyloxy)-2-phenyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzoyloxy)-2-phenyl-1H-indole typically involves the esterification of 2-phenyl-1H-indole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-phenyl-1H-indole+benzoyl chlorideThis compound\text{2-phenyl-1H-indole} + \text{benzoyl chloride} \rightarrow \text{this compound} 2-phenyl-1H-indole+benzoyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzoyloxy)-2-phenyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of 1-(hydroxy)-2-phenyl-1H-indole.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-(Benzoyloxy)-2-phenyl-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities.

  • **Biological

Properties

CAS No.

58810-39-2

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

(2-phenylindol-1-yl) benzoate

InChI

InChI=1S/C21H15NO2/c23-21(17-11-5-2-6-12-17)24-22-19-14-8-7-13-18(19)15-20(22)16-9-3-1-4-10-16/h1-15H

InChI Key

XKQOEBFDUZSVPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2OC(=O)C4=CC=CC=C4

Origin of Product

United States

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